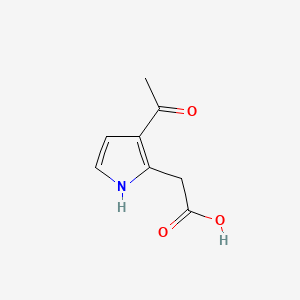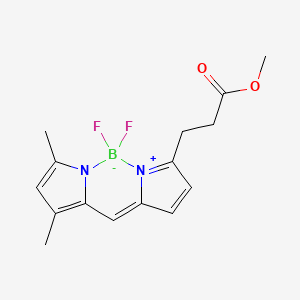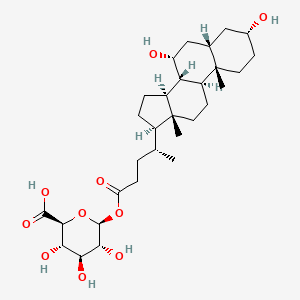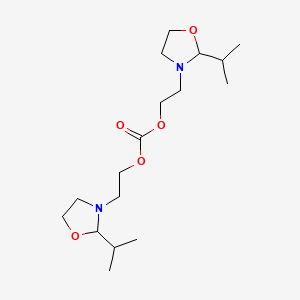
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 (Rac1-TTC-d4) is a synthetic compound that has been used in scientific research for a number of applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. Rac1-TTC-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, trichloromethyl chloroformate, sodium borohydride, deuterium oxide
Reaction
Step 1: Synthesis of 4-methoxyphenylacetic acid ethyl ester by reacting 4-methoxyphenylacetic acid with ethanol and sulfuric acid., Step 2: Synthesis of ethyl 3-(4-methoxyphenyl)acrylate by reacting 4-methoxyphenylacetic acid ethyl ester with ethyl acetoacetate and sodium ethoxide., Step 3: Synthesis of 1,2,3,4-tetrahydro-β-carboline by reacting ethyl 3-(4-methoxyphenyl)acrylate with sodium borohydride in methanol., Step 4: Synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 by reacting 1,2,3,4-tetrahydro-β-carboline with trichloromethyl chloroformate in the presence of deuterium oxide.
Aplicaciones Científicas De Investigación
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used in a variety of scientific research applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used to study the effects of Rac1 on the regulation of gene expression, and to investigate the role of Rac1 in the development of cancer.
Mecanismo De Acción
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 works by binding to and activating Rac1, a small GTPase protein. Activated Rac1 then binds to and activates other proteins, such as RhoA and PAK, which in turn activate various downstream signaling pathways. These pathways can lead to a variety of cellular responses, such as cell proliferation, migration, and differentiation.
Efectos Bioquímicos Y Fisiológicos
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to induce the expression of genes involved in cell cycle progression and differentiation, as well as genes involved in cell migration and invasion. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in some types of cancer cells. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to modulate the expression of proteins involved in the regulation of cell adhesion and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to be relatively non-toxic, making it safe for use in laboratory experiments. However, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has some limitations. It is not specific to Rac1, and can also bind to and activate other GTPases, such as RhoA and PAK. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a relatively low affinity for Rac1, making it difficult to use in high concentrations.
Direcciones Futuras
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of potential future applications. It could be used to study the role of Rac1 in other cellular processes, such as cell adhesion and migration, or to investigate the effects of Rac1 on the structure and function of proteins. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on gene expression, or to investigate the role of Rac1 in the development of cancer. Finally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on the regulation
Propiedades
Número CAS |
1794886-07-9 |
|---|---|
Nombre del producto |
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 |
Fórmula molecular |
C12H11Cl3N2 |
Peso molecular |
293.608 |
Nombre IUPAC |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
Clave InChI |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Sinónimos |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



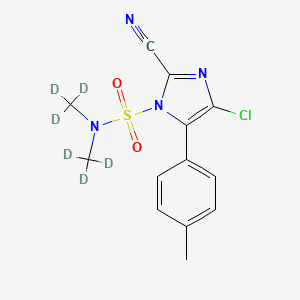
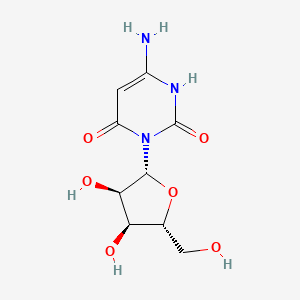
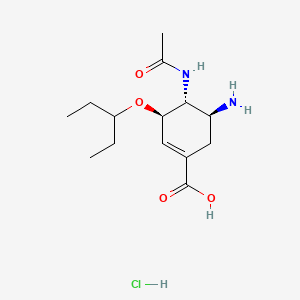
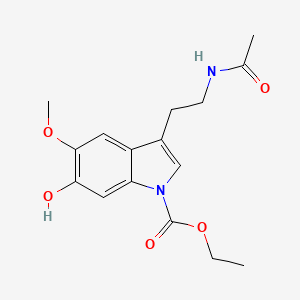
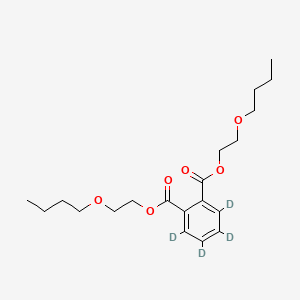
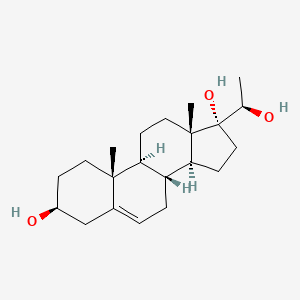
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
